![molecular formula C11H15N B14591167 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile CAS No. 61111-76-0](/img/structure/B14591167.png)
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile typically involves the reaction of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include nucleophilic addition and substitution reactions, depending on the environment and reagents present.
Comparison with Similar Compounds
Similar Compounds
2,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Similar structure but lacks the nitrile group.
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substitution patterns.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Similar bicyclic structure with variations in the position of the methyl groups.
Uniqueness
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. This differentiates it from other similar bicyclic compounds and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61111-76-0 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile |
InChI |
InChI=1S/C11H15N/c1-10(2)9-4-5-11(10,3)6-8(9)7-12/h6,9H,4-5H2,1-3H3 |
InChI Key |
KCBBCRYVIBHIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C=C2C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)

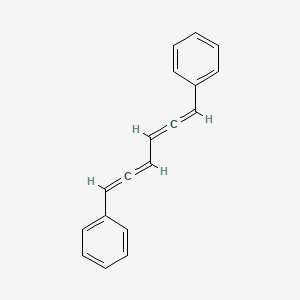
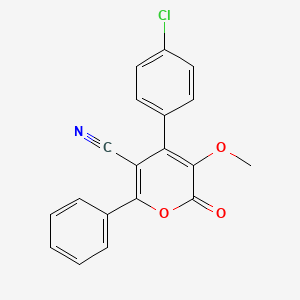

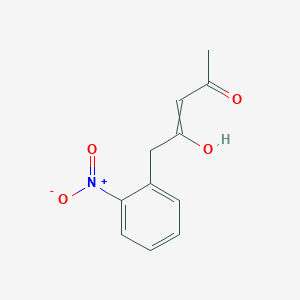
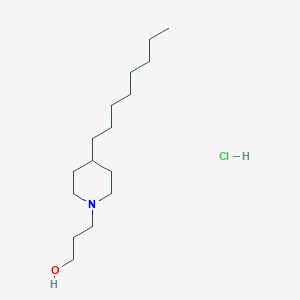
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
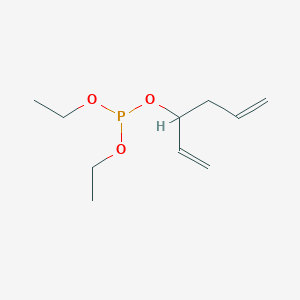
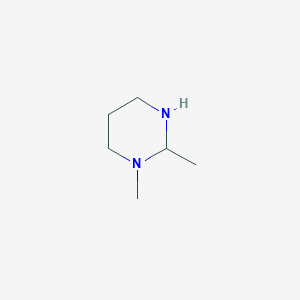
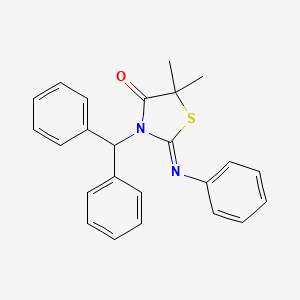
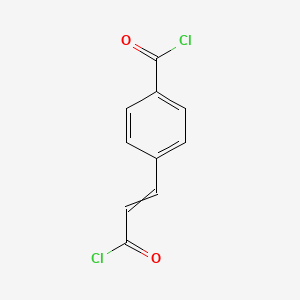

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
